Cas no 133776-41-7 (2-amino-n-methoxy-n-methylbenzamide)

2-amino-n-methoxy-n-methylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-N-methoxy-N-methylbenzamide
- anthranilic acid N-methoxy-N-methylamide
- AC1Q4GDI
- Benzamide, 2-amino-N-methoxy-N-methyl-
- N-methoxy-N-methyl-anthranilamide
- 2-amino-N-methoxy-N-methyl-benzamide
- N-methyl-N-methyloxy-2-aminobenzamide
- 2-amino-N-methyl-N-(methyloxy)benzamide
- CTK0F4638
- 2-amino-N-methyl-N-(methyloxy)benzamide acid
- DB-260763
- MFCD12095390
- EN300-61925
- CS-0131206
- anthranilic acid N-methoxyl-N-methylamide
- N-methoxy-N-methyl anthranilic acid amide
- AKOS009817102
- SB32894
- SY183644
- SCHEMBL33252
- W15320
- RIPUVVAYNHOONU-UHFFFAOYSA-N
- 133776-41-7
- DTXSID60453391
- AS-62305
- 2-amino-n-methoxy-n-methylbenzamide
-
- MDL: MFCD12095390
- Inchi: InChI=1S/C9H12N2O2/c1-11(13-2)9(12)7-5-3-4-6-8(7)10/h3-6H,10H2,1-2H3
- InChI Key: RIPUVVAYNHOONU-UHFFFAOYSA-N
- SMILES: CN(C(=O)C1=CC=CC=C1N)OC
Computed Properties
- Exact Mass: 180.089877630g/mol
- Monoisotopic Mass: 180.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.6Ų
- XLogP3: 1.3
2-amino-n-methoxy-n-methylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-61925-0.05g |
2-amino-N-methoxy-N-methylbenzamide |
133776-41-7 | 95% | 0.05g |
$64.0 | 2023-02-13 | |
eNovation Chemicals LLC | D958084-100mg |
2-Amino-N-methoxy-N-methylbenzamide |
133776-41-7 | 95% | 100mg |
$175 | 2023-05-17 | |
eNovation Chemicals LLC | D958084-250mg |
2-Amino-N-methoxy-N-methylbenzamide |
133776-41-7 | 95% | 250mg |
$170 | 2024-06-07 | |
eNovation Chemicals LLC | D958084-1g |
2-Amino-N-methoxy-N-methylbenzamide |
133776-41-7 | 95% | 1g |
$420 | 2024-06-07 | |
Alichem | A019143928-1g |
2-Amino-N-methoxy-N-methylbenzamide |
133776-41-7 | 95% | 1g |
298.70 USD | 2021-06-16 | |
Enamine | EN300-61925-0.1g |
2-amino-N-methoxy-N-methylbenzamide |
133776-41-7 | 95% | 0.1g |
$68.0 | 2023-02-13 | |
eNovation Chemicals LLC | D958084-5g |
2-Amino-N-methoxy-N-methylbenzamide |
133776-41-7 | 95% | 5g |
$1435 | 2024-06-07 | |
Enamine | EN300-61925-0.25g |
2-amino-N-methoxy-N-methylbenzamide |
133776-41-7 | 95% | 0.25g |
$98.0 | 2023-02-13 | |
Enamine | EN300-61925-1.0g |
2-amino-N-methoxy-N-methylbenzamide |
133776-41-7 | 95% | 1.0g |
$271.0 | 2023-02-13 | |
Enamine | EN300-61925-2.5g |
2-amino-N-methoxy-N-methylbenzamide |
133776-41-7 | 95% | 2.5g |
$529.0 | 2023-02-13 |
2-amino-n-methoxy-n-methylbenzamide Related Literature
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Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
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Oliver D. John Food Funct., 2020,11, 6946-6960
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A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
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Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
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Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
Additional information on 2-amino-n-methoxy-n-methylbenzamide
Comprehensive Overview of 2-Amino-N-methoxy-N-methylbenzamide (CAS No. 133776-41-7): Properties, Applications, and Industry Insights
2-Amino-N-methoxy-N-methylbenzamide (CAS No. 133776-41-7) is a specialized organic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural features. This N-methylated benzamide derivative serves as a versatile intermediate, particularly in the synthesis of bioactive molecules. The compound's methoxy and amino functional groups contribute to its reactivity, making it valuable for heterocyclic compound synthesis and drug discovery applications.
Recent trends in AI-assisted molecular design have amplified interest in compounds like 2-amino-N-methoxy-N-methylbenzamide, as researchers explore its potential in machine learning-based drug development. The compound's balanced lipophilicity (LogP ~1.8) and moderate molecular weight (194.22 g/mol) align with current fragment-based drug discovery strategies. Analytical techniques such as HPLC purity analysis (typically >98%) and LC-MS characterization are routinely employed to verify its quality for research applications.
The growing demand for green chemistry alternatives has spurred investigations into sustainable synthesis routes for 133776-41-7. Recent patent literature describes catalytic methods that reduce solvent waste and improve atom economy in its production. These advancements address the pharmaceutical industry's focus on Process Mass Intensity (PMI) reduction while maintaining the compound's critical structural integrity for downstream applications.
In agrochemical research, 2-amino-N-methoxy-N-methylbenzamide derivatives show promise as plant growth modulators, with particular interest in their potential systemic acquired resistance (SAR) induction properties. This aligns with current agricultural needs for sustainable crop protection solutions that minimize environmental impact. The compound's benzamide scaffold serves as an excellent platform for developing novel biostimulant formulations.
Quality control standards for CAS 133776-41-7 typically include stringent specifications for residual solvent content (<1%) and heavy metal impurities (<10 ppm), reflecting its use in sensitive applications. Advanced purification techniques like preparative chromatography and crystallization optimization have significantly improved batch-to-batch consistency, a critical factor for high-throughput screening applications in drug discovery pipelines.
The compound's stability profile has been extensively studied, with research indicating excellent thermal stability up to 150°C and pH-dependent solubility characteristics. These properties make it particularly valuable for developing controlled-release formulations and prodrug systems. Recent publications highlight its use in creating targeted drug delivery platforms, especially for CNS-active compounds where precise molecular modifications are crucial.
From a regulatory perspective, 2-amino-N-methoxy-N-methylbenzamide complies with major pharmacopeia standards for research chemicals. Its handling requires standard laboratory precautions, with particular attention to moisture-sensitive storage conditions. The compound's spectroscopic fingerprints (including characteristic NMR peaks at 3.3 ppm for N-CH3 and 6.5-7.8 ppm for aromatic protons) facilitate rapid identification and quality verification.
Emerging applications in material science explore the compound's potential as a building block for functional polymers and coordination complexes. Its bidentate ligand capability enables the formation of stable metal-organic frameworks (MOFs) with potential applications in molecular sensing technologies. This multidisciplinary utility underscores the growing importance of 133776-41-7 across scientific domains.
The global market for N-methyl benzamide derivatives like 2-amino-N-methoxy-N-methylbenzamide reflects steady growth, driven by increasing R&D investment in precision medicine and green agrochemicals. Current research focuses on optimizing its structure-activity relationships through computational modeling and high-content screening approaches, positioning this compound as a valuable tool in modern molecular innovation.
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